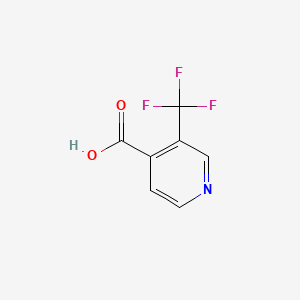

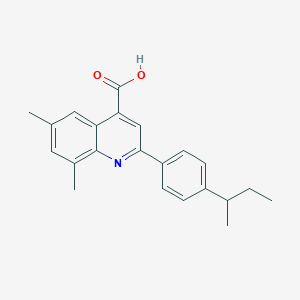

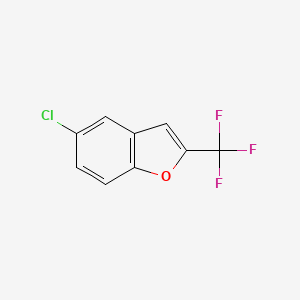

5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including those with a thiophene moiety, has been explored in several studies. The base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides is a common method for synthesizing 4,5-disubstituted 1,2,4-triazole-3-thiols . Another study describes the synthesis of a new triazole compound, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, and its tautomers, with density functional theory (DFT) calculations supporting the feasibility of the synthesis at room temperature . Additionally, the synthesis of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols has been reported, using classical methods of organic synthesis and confirming the structures with various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied using various spectroscopic methods. For instance, the vibrational modes of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been assigned based on potential energy distributions, and the bond lengths were found to be consistent with crystallographic values . The molecular structure of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol and 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecules has been characterized using FT-IR, Laser-Raman, NMR, and UV-vis spectroscopies, with quantum chemical calculations confirming the thione-thiol tautomerism .

Chemical Reactions Analysis

The reactivity and potential biological activities of triazole derivatives have been predicted using various computational methods. For example, the biological activities of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been explored theoretically, suggesting its potential as an inhibitor of cyclin-dependent kinase 5 enzyme . The study of intermolecular interactions in a derivative of 1,2,4-triazoles has revealed the importance of various intermolecular interactions, such as hydrogen bonding and π-π interactions, in stabilizing the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives have been investigated, with some studies focusing on the physicochemical properties of new S-substituted 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols . Another study synthesized new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols and conducted primary pharmacological screening, predicting high activity for some compounds . The spectroscopic characterization of triazole molecules has also been performed, providing insights into their spectroscopic properties and quantum chemical computations .

科学的研究の応用

Synthesis and Antimicrobial Applications

- Compounds similar to "5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol" have been synthesized and studied for their antimicrobial activities. For example, a study detailed the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, showcasing the potential for these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Thiol-Thione Tautomerism

- Research on 5-furan-2yl[1,3,4]oxadiazole-2-thiol and 5-furan-2yl-4H [1,2,4] triazole-3-thiol has contributed to understanding their thiol-thione tautomeric equilibrium, which could be significant for the chemical properties and reactivity of similar compounds (Koparır et al., 2005).

Eco-friendly Synthesis Methods

- Some studies focus on the eco-friendly synthesis of fused 1,2,4-triazoles, highlighting the importance of environmentally sustainable methods in producing these compounds, which may include "5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol" (Joshi et al., 2021).

Potential Anti-inflammatory Properties

- Another area of interest is the synthesis and evaluation of 1,2,4-triazoles for anti-inflammatory properties. This suggests that compounds like "5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol" could be explored for their potential use in treating inflammation-related conditions (Arustamyan et al., 2021).

特性

IUPAC Name |

3-(5-propan-2-ylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S2/c1-4-5-15-11(13-14-12(15)16)9-6-10(8(2)3)17-7-9/h6-8H,4-5H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGECXLADZSPDOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CSC(=C2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-isopropylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide](/img/structure/B1326552.png)